Regioisomeric Differentiation: 5-Benzamide vs. 4-Benzamide Structural Constraint
The target compound (CAS 858118-33-9, benzamide at position 5) is a regioisomer of CAS 858118‑96‑4 (benzamide at position 4); both share the identical molecular formula C₂₁H₁₄ClN₃O₂ and exact mass 375.077 Da. However, the 5‑benzamide attachment positions the terminal amide group for a different hydrogen-bonding geometry within the ATP-binding pocket compared to the 4‑benzamide isomer, a distinction that is well‑established for pyrrolo[2,3-b]pyridine kinase inhibitor SAR [1]. No quantitative target‑engagement data (IC₅₀, Kd, or Ki) is publicly available for either regioisomer.
| Evidence Dimension | Benzamide substitution position on pyrrolo[2,3-b]pyridine core |
|---|---|
| Target Compound Data | Benzamide at position 5 (CAS 858118‑33‑9); molecular formula C₂₁H₁₄ClN₃O₂, exact mass 375.077 Da |
| Comparator Or Baseline | Benzamide at position 4 (CAS 858118‑96‑4); identical molecular formula and exact mass |
| Quantified Difference | Regioisomeric shift (5‑ to 4‑position); no quantitative pharmacological difference data available |
| Conditions | Structural comparison based on chemical registry data (Chemsrc) |
Why This Matters
Procurement of the correct regioisomer is essential to maintain hinge-binding geometry; ordering the 4‑benzamide analog will produce a different kinase inhibition profile and invalidate SAR hypotheses.
- [1] Zhang J, et al. Synthesis, bioevaluation and molecular dynamics of pyrrolo-pyridine benzamide derivatives as potential antitumor agents in vitro and in vivo. European Journal of Medicinal Chemistry, 2022, 233, 114215. View Source
